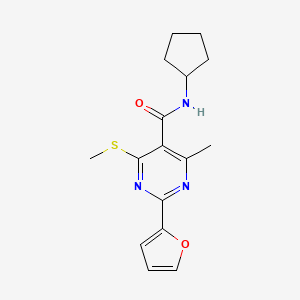
N-cyclopentyl-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is commonly referred to as CPM-5 and is a pyrimidine derivative.
Mécanisme D'action
The mechanism of action of CPM-5 involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell survival and proliferation. CPM-5 also inhibits the activity of matrix metalloproteinases, which are involved in angiogenesis and tumor invasion. Additionally, CPM-5 has been found to modulate the activity of ion channels and receptors, which are involved in neuronal signaling.
Biochemical and Physiological Effects:
CPM-5 has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation. CPM-5 also modulates the activity of various neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and cognitive function. Additionally, CPM-5 has been found to improve mitochondrial function, which is important for cellular energy production.
Avantages Et Limitations Des Expériences En Laboratoire
CPM-5 has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using standard laboratory techniques. Additionally, CPM-5 has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using CPM-5 in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, CPM-5 has not been extensively studied in vivo, and its safety profile is not well established.
Orientations Futures
There are several future directions for the study of CPM-5. One area of research is the development of more efficient synthesis methods for CPM-5. Additionally, further studies are needed to establish the safety profile of CPM-5 in vivo. Another area of research is the investigation of the potential therapeutic applications of CPM-5 in other diseases such as cardiovascular disease and diabetes. Finally, the development of CPM-5 analogs with improved properties such as solubility and bioavailability is an area of ongoing research.
Méthodes De Synthèse
The synthesis of CPM-5 involves the reaction between furan-2-carboxylic acid and 2-amino-4-methyl-6-(methylsulfanyl)pyrimidine in the presence of cyclopentylamine. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
CPM-5 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. CPM-5 has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, CPM-5 has been found to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Propriétés
IUPAC Name |
N-cyclopentyl-2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-10-13(15(20)18-11-6-3-4-7-11)16(22-2)19-14(17-10)12-8-5-9-21-12/h5,8-9,11H,3-4,6-7H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMJLCIRVLJYNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CO2)SC)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-bromophenyl)pyridazine](/img/structure/B2464850.png)
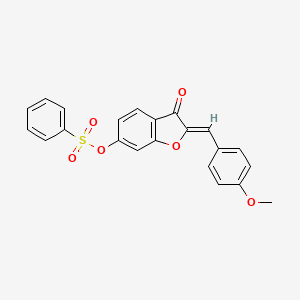
![1'-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2464854.png)
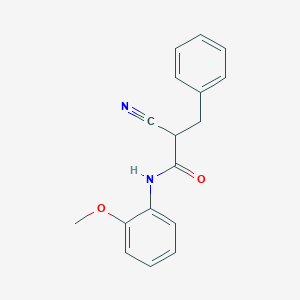

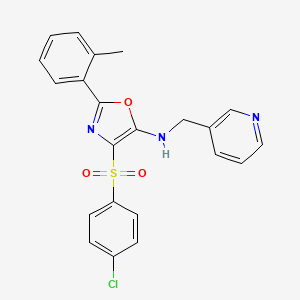
![2-({2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)aniline](/img/structure/B2464859.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2464862.png)
![2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2464863.png)
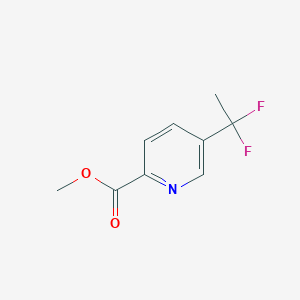
![2-Phenyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]ethanesulfonamide](/img/structure/B2464869.png)
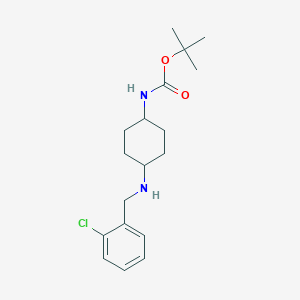
![2-(4-fluorophenyl)-3-oxo-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2464872.png)